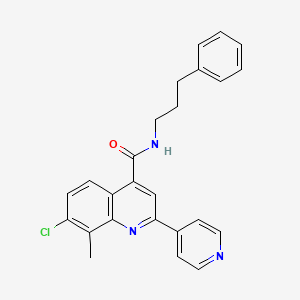
7-chloro-8-methyl-N-(3-phenylpropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
7-chloro-8-methyl-N-(3-phenylpropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CMMPQ and is known for its ability to selectively bind to certain proteins and receptors in the body. In
作用機序
The mechanism of action of CMMPQ is not fully understood, but it is believed to selectively bind to certain proteins and receptors in the body. This binding can lead to a variety of biochemical and physiological effects, which we will explore in the following sections.
Biochemical and Physiological Effects:
CMMPQ has been shown to have a variety of biochemical and physiological effects in the body. One of the most well-studied effects of CMMPQ is its ability to selectively bind to certain proteins and receptors, which can lead to changes in signaling pathways and cellular processes. CMMPQ has also been shown to have anti-inflammatory effects, which may make it a valuable tool for studying inflammatory diseases. Additionally, CMMPQ has been shown to have potential anticancer properties, making it a valuable tool for cancer research.
実験室実験の利点と制限
One of the main advantages of using CMMPQ in lab experiments is its ability to selectively bind to certain proteins and receptors, making it a valuable tool for studying the function of these molecules. Additionally, CMMPQ has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying a variety of research areas. However, there are also limitations to using CMMPQ in lab experiments. For example, the mechanism of action of CMMPQ is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving CMMPQ. One area of research that has received a lot of attention is the potential use of CMMPQ in cancer research. CMMPQ has been shown to have potential anticancer properties, and further research is needed to explore this potential. Additionally, CMMPQ may have potential therapeutic uses in a variety of other areas, including inflammatory diseases and neurological disorders. Further research is needed to explore these potential therapeutic uses of CMMPQ. Finally, more research is needed to fully understand the mechanism of action of CMMPQ and how it interacts with proteins and receptors in the body.
Conclusion:
In conclusion, CMMPQ is a valuable tool for scientific research due to its ability to selectively bind to certain proteins and receptors in the body. This compound has a variety of biochemical and physiological effects, making it a useful tool for studying a variety of research areas. While there are limitations to using CMMPQ in lab experiments, the potential therapeutic uses of this compound make it a promising area of research for the future.
科学的研究の応用
CMMPQ has been extensively studied for its potential use in scientific research. This compound has been shown to selectively bind to certain proteins and receptors in the body, making it a valuable tool for studying the function of these molecules. CMMPQ has been used in a variety of research areas, including neuroscience, cancer research, and drug development.
特性
IUPAC Name |
7-chloro-8-methyl-N-(3-phenylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c1-17-22(26)10-9-20-21(16-23(29-24(17)20)19-11-14-27-15-12-19)25(30)28-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHYIMNPFMPSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCCC3=CC=CC=C3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4791297.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4791302.png)
![3-allyl-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791312.png)
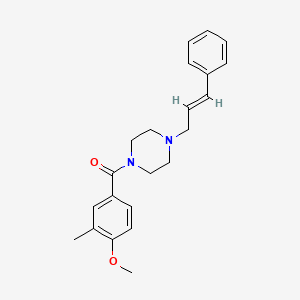
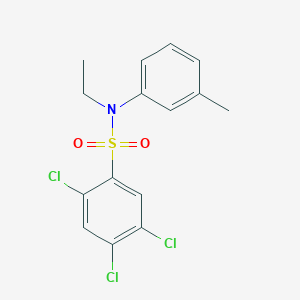
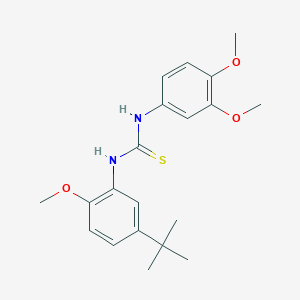
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![1-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4791349.png)

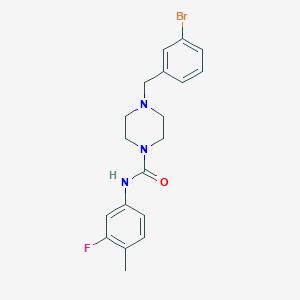
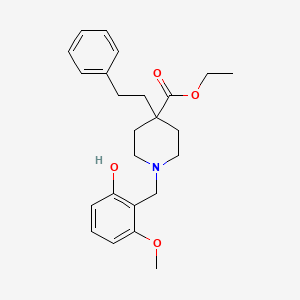
![4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4791389.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4791390.png)

